molecular formula C17H22N6O B2708985 (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 2034485-62-4

(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No. B2708985
CAS RN: 2034485-62-4
M. Wt: 326.404
InChI Key: JYKQAQPETRNSTD-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also has a piperazine ring, which is a six-membered ring containing two nitrogen atoms.


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazoles can be synthesized through a variety of methods. Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific substituents present on the rings. Imidazole rings are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of this specific compound would depend on the substituents present on the rings.

Scientific Research Applications

Antiproliferative Activity Against Cancer Cells

The compound has been investigated for its antiproliferative effects against human cancer cell lines. Researchers synthesized a series of derivatives by nucleophilic substitution reactions with sulfonyl chlorides. Among these derivatives, compounds 6d, 6e, and 6i demonstrated significant activity against cancer cells (except K562), making them potential candidates for further anticancer research .

Differentiating Agents in Leukemic Cells

Piperazine derivatives have been explored as differentiating agents in human leukemic cells. The presence of the piperazine moiety in this compound suggests potential applications in leukemia research . Investigating its effects on leukemic cell differentiation could yield valuable insights.

Multitargeted Therapy

In an era where multitargeted therapies are gaining prominence, compounds like this one could play a crucial role. Multitargeted agents simultaneously affect multiple pathways, making them valuable in treating complex diseases. Researchers may explore its interactions with various cellular components to identify potential therapeutic targets .

Synthetic Approaches and Chemical Reactivity

The compound’s synthesis involves interesting reactions, such as nucleophilic substitution and Diels–Alder reactions. Understanding its chemical reactivity and exploring other synthetic routes could lead to novel derivatives with diverse applications .

Future Directions

Future research could focus on exploring the potential biological activities of this compound. Imidazole derivatives are known to show a broad range of biological activities, including antibacterial, antitumor, antidiabetic, and antiviral activities .

properties

IUPAC Name

(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-12-20-14-4-3-13(11-15(14)21-12)16(24)22-7-9-23(10-8-22)17-18-5-2-6-19-17/h2,5-6,13H,3-4,7-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKQAQPETRNSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

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